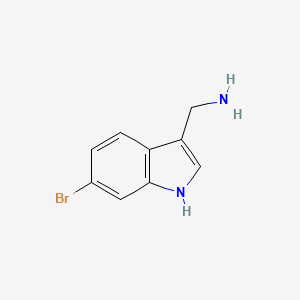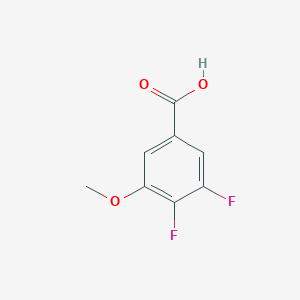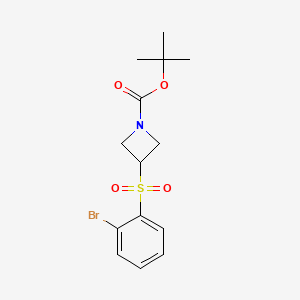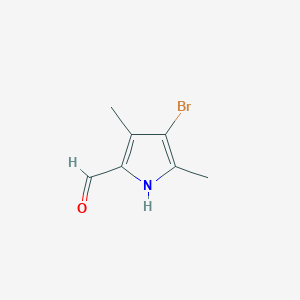
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
The compound "4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde" is a functionalized pyrrole derivative, which is a heterocyclic aromatic organic compound. Pyrrole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and aldehyde functional groups in the compound suggests its potential utility in various organic synthesis reactions as an intermediate.
Synthesis Analysis
The synthesis of pyrrole-3-carbaldehydes, which are closely related to the compound , can be achieved through a one-pot three-component reaction. This process involves the use of 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines in a palladium-catalyzed Sonogashira coupling reaction, followed by a silver-mediated annulation to access multifunctionalized pyrrole-3-carbaldehydes . Another method for synthesizing substituted pyrrole-2-carboxaldehydes is demonstrated by the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene, which acts as a formal equivalent of 4-lithiopyrrole-2-carboxaldehyde, leading to the formation of 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes .
Molecular Structure Analysis
While the specific molecular structure analysis of "4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde" is not directly provided, related compounds have been characterized using various spectroscopic and thermal tools, and their structures confirmed by X-ray single crystal diffraction . The analysis of crystal structures and Hirshfeld surface analysis can reveal short intermolecular interactions and provide insights into the molecular geometry and electronic spectra of similar compounds .
Chemical Reactions Analysis
The reactivity of brominated pyrrole carbaldehydes can be inferred from studies on similar compounds. For instance, 4-Bromo-1,6-methano annulene-3-carbaldehyde reacts with dinucleophiles to yield heteroanellated compounds containing various heterocyclic rings, such as thiophene and pyrazole . This suggests that "4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde" could also participate in reactions with dinucleophiles to form heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be deduced from their structural features. The presence of a bromine atom suggests that the compound is likely to be a good electrophile, capable of undergoing nucleophilic substitution reactions. The aldehyde group can participate in condensation reactions and can be a site for nucleophilic attack. The thermal stability of related compounds has been reported to be good up to certain temperatures, which can be an important consideration for reactions involving "4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde" . Additionally, the electronic and steric effects of the dimethyl groups on the pyrrole ring can influence the reactivity and stability of the compound.
Aplicaciones Científicas De Investigación
Hydrogen-Bonding Patterns
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde, similar to its derivatives, is significant in the study of hydrogen-bonding patterns. Research shows that compounds like 4-ethyl-3,5-dimethylpyrrole-2-carbaldehyde form hydrogen-bonded dimers, which are crucial in understanding molecular interactions and crystal structures (Senge & Smith, 2005).
Synthesis and Characterization
This compound is also pivotal in the synthesis of pyrrole derivatives. Studies involve the synthesis of such derivatives using methods like aldol condensation, which are essential for the development of various heterocyclic compounds (Singh, Rawat, & Sahu, 2014).
Lithiation and Substitution Reactions
Lithiation of compounds similar to 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde has been researched, particularly for synthesizing substituted pyrrole-2-carboxaldehydes. This process is significant for creating various organic compounds with potential applications in medicinal chemistry (Muchowski & Hess, 1988).
Catalysis in Polymerization
The derivatives of this compound have been used in the catalysis of ring-opening polymerization. This application is critical in materials science for producing polymers with specific properties (Qiao, Ma, & Wang, 2011).
Synthesis of New Heterocyclic Compounds
This compound plays a role in the formation of new heterocyclic compounds. Studies include the preparation and characterization of various derivatives, contributing to the development of new materials and pharmaceuticals (Singh, Rawat, & Sahu, 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that pyrrole derivatives can interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
Pyrrole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrrole derivatives can influence a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, and anticancer drugs .
Propiedades
IUPAC Name |
4-bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-6(3-10)9-5(2)7(4)8/h3,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWOWXCHTRXTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1Br)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660331 | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89909-51-3 | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Red-CLA [Chemiluminescence Reagent]](/img/structure/B3030312.png)


![Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate](/img/structure/B3030317.png)
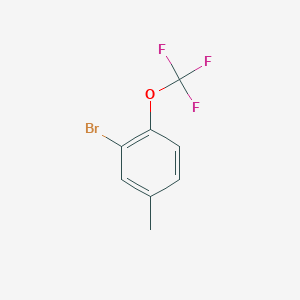
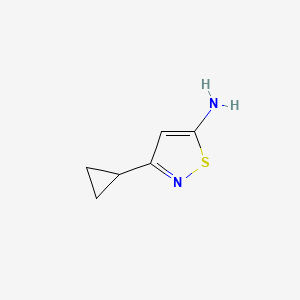
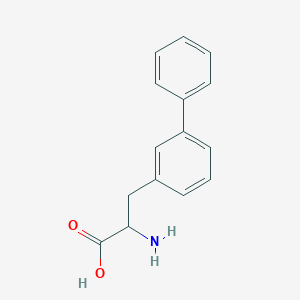
![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)
